molecular formula C18H17N3OS2 B2654095 N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1105231-03-5

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No.: B2654095
CAS No.: 1105231-03-5
M. Wt: 355.47
InChI Key: KAAGLHUSIZQVPA-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. This compound is provided for research purposes to investigate the biological properties of novel thiazole derivatives. The thiazole ring is a known bioisostere of pyrimidine, a skeleton found in nucleic acids, which allows such derivatives to interact with critical biological processes . Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects . Researchers can utilize this compound to explore its potential as a kinase inhibitor, given that similar structures have been reported to inhibit enzymes like p38 MAP kinase and focal adhesion kinase (FAK), which are relevant in cytokine-mediated diseases and cancer proliferation . Its mechanism of action may involve disrupting protein-protein interactions or enzyme function related to these pathways. This product is intended for in-vitro laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-23-16-9-5-8-14(10-16)19-17(22)11-15-12-24-18(21-15)20-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGLHUSIZQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable thiazole derivative.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. The thiazole derivatives are known for their ability to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The thiazole ring system is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Case Studies :

  • A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Another investigation reported that compounds containing the thiazole moiety showed promising antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms.

  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Studies :

  • Research indicated that thiazole derivatives could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
  • A specific derivative was shown to exhibit cytotoxic effects on leukemia cells, with IC50 values indicating significant potency compared to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide. Modifications to the thiazole ring or substituents on the phenyl groups can enhance efficacy.

ModificationEffect on Activity
Addition of halogensIncreased antibacterial potency
Alteration of substituents on phenyl groupsEnhanced anticancer activity

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring can participate in hydrogen bonding or π-π interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure features two key regions:

  • Acetamide linker : Common among analogues but modified by substituents on the phenyl or heterocyclic rings.
  • Thiazole core: Variably substituted with groups like phenylamino (target compound), sulfonamides, or halogens in analogues.
Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Formula Melting Point (°C) Notable Features
Target: N-(3-(Methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide 3-(Methylthio)phenyl, 2-(phenylamino)thiazol-4-yl C₁₈H₁₈N₃OS₂ Not reported Methylthio enhances lipophilicity; phenylamino enables H-bonding
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl, triazole, benzodiazole C₂₆H₂₀BrN₇O₂S Not reported Bromine increases electronegativity; triazole enhances π-stacking
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Sulfonyl, imino, 2-methylphenyl C₂₅H₂₂N₃O₃S₂ Not reported Sulfonyl group may improve enzyme inhibition via polar interactions
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (8) Sulfamoylphenyl, quinazolinone, tolyl C₂₃H₂₀N₄O₃S₂ 315.5 Quinazolinone core linked to kinase inhibition; high thermal stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl C₁₁H₈Cl₂N₂OS 459–461 Chlorine atoms boost lipophilicity; twisted conformation reduces steric hindrance
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophenmethyl C₁₆H₁₄N₂OS₂ Not reported Thiophene enhances π-π interactions; alters target binding

Physicochemical and Crystallographic Insights

  • Melting Points: Quinazolinone derivatives () exhibit high melting points (up to 315.5°C), suggesting strong intermolecular forces (e.g., hydrogen bonding) . In contrast, the dichlorophenyl-thiazolyl acetamide () melts at 459–461 K, indicative of rigid packing due to N–H⋯N hydrogen bonds .

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • A549 (lung cancer)
    • SK-MEL-2 (skin cancer)
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)

In a study by Alam et al. (2020), thiazole derivatives were shown to inhibit cell growth with IC50 values indicating potent activity against A549 and SK-MEL-2 cells .

Cell Line IC50 Value (µg/mL) Reference
A5494.27
SK-MEL-2Varies
MCF7Not specified
PC3Varies

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance, western blot analysis suggests that certain thiazole derivatives inhibit ERK1/2 kinase activity, leading to disrupted cell cycle progression from G1 to S phase .

2. Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial and Antifungal Studies

A comprehensive evaluation of thiazole derivatives indicated varying degrees of antibacterial activity:

  • Compounds were tested against several pathogens with results showing moderate to high efficacy.
Microorganism MIC (µg/mL) Activity Type
E. faecalis100Antibacterial
S. aureusVariesAntibacterial
T. viride0.004–0.06Antifungal

The most active compound demonstrated MIC values significantly lower than traditional antibiotics like ampicillin .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research shows that modifications at specific positions on the thiazole ring can enhance potency:

  • Substituents : The presence of methylthio groups and variations in phenyl substitutions have been linked to increased cytotoxicity and antimicrobial effects.

For example, compounds with a para-methoxy group exhibited superior activity against prostate cancer cell lines compared to their unsubstituted counterparts .

4. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • In a study involving MTT assays, various thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to better performance than established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example:

  • React 2-amino-4-substituted thiazoles with acetamide derivatives in the presence of anhydrous aluminum chloride (AlCl₃) to form the thiazole-acetamide core .
  • Couple chloroacetyl chloride with aminothiazole intermediates in dioxane using triethylamine (TEA) as a base, followed by recrystallization in ethanol-DMF mixtures for purification .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and optimize yields (typically 72–91%) by adjusting reflux times (2–8 hours) and solvent systems .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm proton environments (e.g., methylthio group at δ ~2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts and improve yield?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity for condensation steps .
  • Catalyst Screening : Test bases like K₂CO₃ or TEA to accelerate nucleophilic substitutions .
  • Temperature Control : Reflux in acetic acid (110–120°C) for 2–5 hours balances reaction rate and byproduct formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Methylthio (-SMe) group : Improves lipophilicity, potentially boosting membrane permeability in cellular assays .
  • Systematic SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and test against target enzymes (e.g., acetylcholinesterase) using in vitro inhibition assays .

Q. How can computational methods guide the analysis of bioactivity mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions between the compound’s thiazole ring and active sites (e.g., kinase ATP-binding pockets). Compare binding poses of analogs to identify critical hydrogen bonds or π-π stacking interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM-PBSA) .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial tests, IC₅₀ for enzyme inhibition) to reduce variability .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .
  • Crystallographic Validation : Confirm target engagement by co-crystallizing the compound with its protein target (e.g., using SHELXL for refinement) .

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